N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a naphthalene-1-carboxamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities. The chlorine atom on the phenyl ring and the naphthalene system likely enhance lipophilicity and π-π stacking interactions, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-16-11-4-3-9-15(16)18-22-23-19(25-18)21-17(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLGGNVWFAOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Synthetic Strategies for Thiadiazole-Naphthalene Hybrids
Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, the core structure is constructed through two primary routes:
Cyclization of Thiosemicarbazide Derivatives
A widely adopted method involves reacting 2-chlorobenzohydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Subsequent oxidation with iodine or hydrogen peroxide yields the corresponding 2-amino derivative.
Reaction Conditions :
Dehydrative Cyclization Using Phosphorus Oxychloride
Alternative approaches employ dehydrating agents such as phosphorus oxychloride (POCl₃) to facilitate cyclization. For example, 2-chlorophenylthiosemicarbazide is treated with POCl₃ under anhydrous conditions to form the thiadiazole ring.
Key Advantages :
Coupling of the Thiadiazole Amine with Naphthalene-1-Carboxylic Acid
The final step involves forming the amide bond between 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine and naphthalene-1-carboxylic acid. Two predominant methods are employed:
Carbodiimide-Mediated Amidation
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Procedure :
- Activation : Naphthalene-1-carboxylic acid (1.2 equiv) is dissolved in anhydrous acetonitrile or dimethylformamide (DMF). EDC (1.5 equiv) and HOBt (1.5 equiv) are added, and the mixture is stirred at room temperature for 30 minutes.
- Coupling : 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and stirring continues for 12–24 hours.
- Work-Up : The solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/petroleum ether).
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Reaction Time | 18 hours | 82 |
| Temperature | 25°C | 75 |
Spectral Confirmation :
Acid Chloride Route
Naphthalene-1-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the thiadiazole amine.
Procedure :
- Acid Chloride Formation : Naphthalene-1-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dry dichloromethane for 2 hours. Excess SOCl₂ is removed under vacuum.
- Amide Formation : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv). The mixture is stirred at 0–5°C for 4 hours.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Carbodiimide | 82 | 95 |
| Acid Chloride | 88 | 98 |
Alternative Pathways and Modifications
One-Pot Synthesis
Recent advancements enable the simultaneous formation of the thiadiazole ring and amide bond in a single reaction vessel. For example, 2-chlorophenyl isothiocyanate is reacted with naphthalene-1-carboxylic hydrazide in the presence of iodine, yielding the target compound via cyclization and amidation.
Conditions :
Purification and Characterization
Purification Techniques
Challenges and Optimization Strategies
Steric Hindrance from the 2-Chlorophenyl Group
The ortho-chloro substituent introduces steric hindrance, reducing coupling efficiency. Strategies to mitigate this include:
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while non-polar solvents (THF) improve reaction selectivity.
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
The compound serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in synthetic chemistry.
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens.
- Anticancer Effects : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 0.95 | |
| Prototype Compound 5d | HeLa | 0.37 | |
| Prototype Compound 5g | HeLa | 0.73 |
The above table illustrates that this compound has promising cytotoxic effects against HeLa cells.
Medical Applications
Given its biological properties, this compound is being investigated for potential therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis and inhibit cancer cell growth positions it as a candidate for anticancer drug development.
- Infection Control : Its antimicrobial properties suggest potential use in treating infections.
Case Study 1: Anticancer Mechanism
A study demonstrated that this compound effectively induced apoptosis in cancer cells through mitochondrial pathways. This was evidenced by flow cytometry analyses showing increased sub-G1 phase cell populations after treatment.
Case Study 2: Antimicrobial Efficacy
In another study, the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.
Industrial Applications
Beyond academic research, this compound has potential industrial applications:
- Dyes and Pigments : Its unique chemical structure allows for use in the production of specialized dyes and pigments.
- Material Science : The compound may be utilized in developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interfere with bacterial and viral pathways, including the inhibition of key enzymes and disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations:
Halogen Substitution : Bromine substitution (e.g., in 2-benzamide-5-bromo analog) significantly enhances biological potency compared to chlorine, as seen in its 100% in vivo efficacy at 60 mg/kg .
Fluorinated Moieties : The trifluoromethyl group in compound 3d increases molecular weight and may improve metabolic stability due to fluorine’s electron-withdrawing effects .
Sulfur-Containing Substituents : Ethylthio (C2H5S) and benzylthio (C6H5CH2S) groups (e.g., in compounds 3d and 16) modulate solubility and steric bulk. For instance, the p-methylbenzylthio group in likely improves solubility via hydrophobic interactions.
Naphthalene Positional Isomerism : The target compound’s 1-naphthamide vs. 2-naphthamide in may alter binding affinity due to differences in spatial orientation.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring connected to a naphthalene moiety, with a 2-chlorophenyl group attached to the thiadiazole. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves cell cycle arrest and downregulation of specific genes associated with tumor progression .
- Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activity. The presence of the thiadiazole ring is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines using the MTT assay. Results indicated significant growth inhibition with an IC50 value of 0.28 µg/mL for MCF-7 cells, suggesting strong anticancer potential .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs) .
- Antimicrobial Efficacy : In antimicrobial studies, the compound demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the implications of polymorphism on pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
